molecular formula C9H12ClNO2S B12126682 2-(4-Chlorobenzylsulfonyl)ethanamine CAS No. 771583-88-1

2-(4-Chlorobenzylsulfonyl)ethanamine

Cat. No.: B12126682
CAS No.: 771583-88-1
M. Wt: 233.72 g/mol
InChI Key: ZGEXVBXVECRGHW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzylsulfonyl)ethanamine is an organic compound with the molecular formula C9H12ClNO2S. It is a derivative of ethanamine, where the hydrogen atoms are substituted with a 4-chlorobenzylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzylsulfonyl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzylsulfonyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorobenzylsulfonyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition due to its sulfonyl group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzylsulfonyl)ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzylsulfonyl)ethanamine is unique due to the presence of both the sulfonyl and ethanamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

771583-88-1

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]ethanamine

InChI

InChI=1S/C9H12ClNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,5-7,11H2

InChI Key

ZGEXVBXVECRGHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CCN)Cl

Origin of Product

United States

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